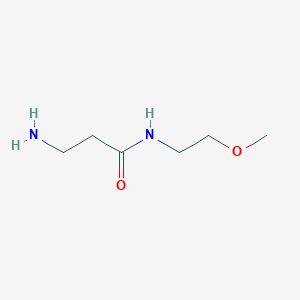

3-amino-N-(2-methoxyethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-amino-N-(2-methoxyethyl)propanamide” is a chemical compound with the molecular formula C6H14N2O2 . It has a molecular weight of 146.19 .

Molecular Structure Analysis

The InChI code for “3-amino-N-(2-methoxyethyl)propanamide” is 1S/C6H14N2O2/c1-10-5-4-8-6(9)2-3-7/h2-5,7H2,1H3,(H,8,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 307.5±22.0 °C at 760 mmHg . The compound has a molar refractivity of 43.4±0.3 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .科学的研究の応用

Antioxidant and Anticancer Activity

3-Amino-N-(2-Methoxyethyl)Propanamide derivatives have shown potential in the field of medicine, particularly in cancer research. For instance, some derivatives demonstrated significant antioxidant activity, exceeding even well-known antioxidants like ascorbic acid. Furthermore, their effectiveness against cancer cell lines like human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 has been noted, indicating their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Application in Nylon Analogs

3-Amino-N-(2-Methoxyethyl)Propanamide derivatives have been utilized in the synthesis of chiral nylon analogs. These materials have diverse applications, possibly extending to areas like materials science and engineering (García-Martín et al., 2001).

Spectroscopic and Theoretical Characterization

The compound has been subject to extensive spectroscopic and theoretical studies. For example, its structural and spectroscopic characterization through ab initio calculations and IR-LD spectroscopy has contributed to a better understanding of its properties (Zareva, 2006).

Antibacterial and Antifungal Properties

Some derivatives of 3-Amino-N-(2-Methoxyethyl)Propanamide have shown promising antibacterial and antifungal properties. Their efficiency in inhibiting bacterial and fungal growth highlights their potential in the development of new antimicrobial agents (Helal et al., 2013).

Use in Muscle Relaxants

Derivatives of this compound have been explored for their muscle relaxant and anticonvulsant activities. This suggests possible applications in the pharmaceutical industry, especially in developing treatments for conditions requiring muscle relaxation (Tatee et al., 1986).

Chymotrypsin Inhibitory Activity

Specific derivatives have been identified with chymotrypsin inhibitory activity, indicating potential applications in the study and manipulation of enzymatic activities (Atta-ur-rahman et al., 1997).

Anticonvulsant Studies

The compound has been studied for its anticonvulsant effects, showing promising results in treating epilepsy and related disorders. Such studies contribute significantly to neurological research and the development of new neurological therapeutics (Idris et al., 2011).

Potential in Pain Management

Research into its derivatives has also shown potential in managing neuropathic pain, indicating possible applications in pain management and neurology (Anuradha et al., 2020).

特性

IUPAC Name |

3-amino-N-(2-methoxyethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-10-5-4-8-6(9)2-3-7/h2-5,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAGDVBSBLXYNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-methoxyethyl)propanamide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2652728.png)

![(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol hydrochloride](/img/structure/B2652733.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate](/img/structure/B2652738.png)

![N,5-bis(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2652739.png)

![5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2652740.png)

![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2652744.png)

![5-[(4-Methylphenyl)thio]-2-furaldehyde](/img/structure/B2652750.png)

![3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652751.png)